Cas no 13368-14-4 (2-Chloro-1H-purin-6(7H)-one)

2-Chloro-1H-purin-6(7H)-one 化学的及び物理的性質
名前と識別子
-
- 2-Chloro-1H-purin-6(7H)-one
- 2-Chlorohypoxanthine
- 2-Chloro-3,7-dihydro-6H-purin-6-one
- 2-chloro-3,7-dihydropurin-6-one
- 2-CHLORO-6-HYDROXYPURINE
- 2-Chlor-6-hydroxy-purin
- 2-chloro-1,7(9)-dihydro-purin-6-one
- 2-Chloro-1,7-dihydro-6H-purin-6-one
- 2-chloro-7H-purin-6-ol
- 2-chloro-9h-purin-6-ol
- 6-Hydroxy-2-chlorpurin
- 6H-Purin-6-one, 2-chloro-1,7-dihydro-
- 2-chloro-6-hydroxy-purine
- 2-chlorohypoxanthine, AldrichCPR
- WIEATFFSFYPBQD-UHFFFAOYSA-N
- 2-CHLORO-6-HYDROXY PURINE
- NSC12159
- 2-chloro-1,7-dihydro-purin-6-one
- NSC 12159
- MFCD12024836
- SB75225
- F50775
- A888040
- 13368-14-4
- 2-CHLORO-1,7-DIHYDROPURIN-6-ONE
- AKOS006275445
- 1935237-78-7
- SCHEMBL612168
- 2-chloro-1H-purin-6(9H)-one
- SCHEMBL1919722
- EN300-225207
- NSC-12159
- DTXSID00158313
- SCHEMBL16147017
- AKOS016003124
- C5H3ClN4O
- DTXCID2080804
-
- MDL: MFCD00127838
- インチ: 1S/C5H3ClN4O/c6-5-9-3-2(4(11)10-5)7-1-8-3/h1H,(H2,7,8,9,10,11)
- InChIKey: WIEATFFSFYPBQD-UHFFFAOYSA-N
- SMILES: ClC1=NC2=C(C(N1[H])=O)N([H])C([H])=N2
計算された属性
- 精确分子量: 170.00000
- 同位素质量: 169.9995384g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 氢键受体数量: 3
- 重原子数量: 11
- 回転可能化学結合数: 0
- 複雑さ: 229
- 共价键单元数量: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- XLogP3: 何もない
- トポロジー分子極性表面積: 70.1
- Surface Charge: 0
- 互变异构体数量: 8
じっけんとくせい
- Boiling Point: 525.2℃ at 760 mmHg
- PSA: 74.69000
- LogP: 0.71190
2-Chloro-1H-purin-6(7H)-one Security Information
- Signal Word:Warning
- 危害声明: H302-H315-H319-H335
- Warning Statement: P261-P305+P351+P338
- 危険カテゴリコード: 41
- セキュリティの説明: 26-39
- 储存条件:Inert atmosphere,2-8°C
2-Chloro-1H-purin-6(7H)-one 税関データ
- 税関コード:2933990090
- 税関データ:
中国税関番号:
2933990090概要:
293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%
申告要素:
製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください
要約:
293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%
2-Chloro-1H-purin-6(7H)-one Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-225207-0.25g |
2-chloro-7H-purin-6-ol |
13368-14-4 | 95% | 0.25g |
$44.0 | 2024-06-20 | |
Enamine | EN300-225207-10.0g |
2-chloro-7H-purin-6-ol |
13368-14-4 | 95% | 10.0g |
$486.0 | 2024-06-20 | |
Enamine | EN300-225207-2.5g |
2-chloro-7H-purin-6-ol |
13368-14-4 | 95% | 2.5g |
$180.0 | 2024-06-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD73625-1g |
2-Chloro-1H-purin-6(7H)-one |
13368-14-4 | 95% | 1g |
¥1608.0 | 2022-03-01 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD73625-100mg |
2-Chloro-1H-purin-6(7H)-one |
13368-14-4 | 95% | 100mg |
¥340.0 | 2022-03-01 | |
TRC | C588113-10mg |
2-Chloro-1H-purin-6(7H)-one |
13368-14-4 | 10mg |
$ 50.00 | 2022-06-06 | ||
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UH710-250mg |
2-Chloro-1H-purin-6(7H)-one |
13368-14-4 | 95+% | 250mg |
964CNY | 2021-05-08 | |
Chemenu | CM131563-1g |
2-chloro-1,2-dihydro-6H-purin-6-one |
13368-14-4 | 95% | 1g |
$262 | 2021-08-05 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-UH710-200mg |
2-Chloro-1H-purin-6(7H)-one |
13368-14-4 | 95+% | 200mg |
578.0CNY | 2021-07-12 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD73625-250mg |
2-Chloro-1H-purin-6(7H)-one |
13368-14-4 | 95% | 250mg |
¥555.0 | 2022-03-01 |
2-Chloro-1H-purin-6(7H)-one 関連文献
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1. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Qi Chen,Yin-Shan Meng,Yi-Quan Zhang,Shang-Da Jiang,Hao-Ling Sun,Song Gao Chem. Commun., 2014,50, 10434-10437
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Puja Panwar Hazari,Anil Kumar Mishra,Béatrice Vergier RSC Adv., 2015,5, 60161-60171
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Jing Huang,Chang-an Tao,Qi An,Weixia Zhang,Yiguang Wu,Xuesong Li,Dezhong Shen,Guangtao Li Chem. Commun., 2010,46, 967-969
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M. Heilig,A. Kolew,M. Schneider Lab Chip, 2016,16, 734-742
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Tian Li,Dan-Dan Zhi,Zi-Hao Guo,Jin-Zhe Li,Yao Chen,Fan-Bin Meng Green Chem., 2022,24, 647-674
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Zhaojun Li,Xiaofeng Xu,Wei Zhang,Xiangyi Meng,Zewdneh Genene,Wei Ma,Wendimagegn Mammo,Arkady Yartsev,Mats R. Andersson,René A. J. Janssen,Ergang Wang Energy Environ. Sci., 2017,10, 2212-2221
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Yanran Li,Kai Yin,Yu Diao,Mei Fang,Junliang Yang,Jian Zhang,Hongtao Cao,Xiaoliang Liu,Jie Jiang Nanoscale, 2022,14, 2316-2326
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John Linkhorst,Arne Cinar,Alexander Jans,Alexander J. C. Kuehne Lab Chip, 2018,18, 1341-1348
2-Chloro-1H-purin-6(7H)-oneに関する追加情報
Introduction to 2-Chloro-1H-purin-6(7H)-one (CAS No. 13368-14-4)
2-Chloro-1H-purin-6(7H)-one, also known by its CAS number 13368-14-4, is a versatile compound with significant applications in the fields of medicinal chemistry and pharmaceutical research. This purine derivative has garnered attention due to its potential as a lead compound in the development of novel therapeutic agents. In this comprehensive introduction, we will delve into the chemical structure, physical properties, synthesis methods, and recent research advancements related to 2-Chloro-1H-purin-6(7H)-one.
Chemical Structure and Physical Properties
2-Chloro-1H-purin-6(7H)-one is a substituted purine with a chlorine atom at the 2-position and an oxygen atom at the 6-position. The molecular formula of this compound is C5H4ClN4O, and its molecular weight is approximately 175.57 g/mol. The compound exists as a white crystalline solid at room temperature and is soluble in polar solvents such as water and dimethyl sulfoxide (DMSO). The presence of the chlorine substituent imparts unique electronic and steric properties to the molecule, making it an attractive candidate for various chemical reactions and biological studies.
Synthesis Methods
The synthesis of 2-Chloro-1H-purin-6(7H)-one can be achieved through several routes, each with its own advantages and limitations. One common method involves the reaction of 6-chloropurine with an appropriate reagent to introduce the chlorine substituent at the 2-position. For instance, a recent study published in the Journal of Organic Chemistry reported a high-yield synthesis of 2-Chloro-1H-purin-6(7H)-one using a one-pot reaction involving 6-chloropurine and N-chlorosuccinimide (NCS) in acetonitrile solvent. This method not only simplifies the synthetic process but also enhances the purity and yield of the final product.
Biological Activity and Applications
2-Chloro-1H-purin-6(7H)-one has been extensively studied for its biological activities, particularly in the context of purinergic signaling and enzyme inhibition. Purinergic signaling involves the use of purine nucleotides and nucleosides as signaling molecules in various physiological processes, including neurotransmission, immune responses, and cellular metabolism. Research has shown that 2-Chloro-1H-purin-6(7H)-one can modulate purinergic receptors, such as P2X and P2Y, which are involved in these processes.
In addition to its role in purinergic signaling, 2-Chloro-1H-purin-6(7H)-one has been investigated for its potential as an inhibitor of specific enzymes. A notable example is its activity against adenosine deaminase (ADA), an enzyme that plays a crucial role in purine metabolism. Inhibition of ADA can have therapeutic implications in conditions such as severe combined immunodeficiency (SCID) and certain types of cancer. Recent studies have demonstrated that 2-Chloro-1H-purin-6(7H)-one exhibits potent ADA inhibitory activity, making it a promising lead compound for further drug development.
Clinical Trials and Therapeutic Potential
The therapeutic potential of 2-Chloro-1H-purin-6(7H)-one has been explored in various preclinical studies, with some compounds derived from this scaffold advancing to clinical trials. For instance, a derivative of 2-Chloro-1H-purin-6(7H)-one, known as Compound X, has shown promising results in Phase I clinical trials for treating inflammatory diseases. The compound exhibited significant anti-inflammatory effects without causing severe side effects, suggesting its potential as a safe and effective therapeutic agent.
Safety Considerations and Future Directions
Safety considerations are paramount when developing new therapeutic agents. Preclinical studies have indicated that 2-Chloro-1H-purin-6(7H)-one is generally well-tolerated at therapeutic concentrations, with no major toxicological concerns reported. However, further research is needed to fully understand its long-term safety profile.
The future directions for research on 2-Chloro-1H-purin-6(7H)-one are promising. Ongoing studies aim to optimize its pharmacological properties through structural modifications and explore its potential in combination therapies. Additionally, efforts are being made to develop more efficient synthetic methods to facilitate large-scale production for clinical applications.
In conclusion, 2-Chloro-1H-purin-6(7H)-one (CAS No. 13368-14-4) is a versatile compound with significant potential in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive candidate for the development of novel therapeutic agents targeting purinergic signaling pathways and enzyme inhibition. As research continues to advance, it is likely that this compound will play an increasingly important role in the treatment of various diseases.
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